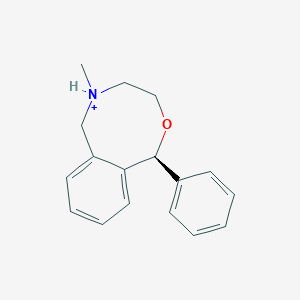
(R)-nefopam(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-nefopam(1+) is an organic cation resulting from the protonation of the tertiary amino group of (R)-nefopam. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nefopam. It is an enantiomer of a (S)-nefopam(1+).
Aplicaciones Científicas De Investigación
Pain Management
Acute Pain Relief
Nefopam has been extensively studied for its efficacy in managing acute postoperative pain. A systematic review indicated that while nefopam provides some analgesic benefits, the evidence supporting its effectiveness compared to placebo or other analgesics remains inconclusive. In one study involving 20 patients, significant pain reduction was observed in 65% of patients at 12 hours post-administration, but no statistically significant differences were noted between the nefopam and placebo groups at various time points (see Table 1) .
| Time Point | Nefopam Group (n=20) | Placebo Group (n=20) | p-value |
|---|---|---|---|
| 12 hours | 13 (65%) | 14 (70%) | 0.736 |
| 24 hours | 16 (80%) | 15 (75%) | >0.999 |
| 36 hours | 17 (85%) | 16 (80%) | >0.999 |
| 48 hours | 13 (65%) | 12 (60%) | 0.744 |
Chronic Pain and Neuropathic Pain
Recent studies have highlighted nefopam's potential in treating chronic neuropathic pain due to its dual mechanism of action—modulating the descending pain pathway and inhibiting long-term potentiation mediated by NMDA receptors . This characteristic positions nefopam as a candidate for multimodal analgesia strategies alongside other analgesics such as opioids and non-steroidal anti-inflammatory drugs.
Anticonvulsant Properties
Research indicates that nefopam may possess anticonvulsant properties by inhibiting calcium influx and modulating glutamatergic transmission . These effects suggest potential applications in managing neurological disorders characterized by excessive neuronal excitability.
Case Study: Overdose Incident
A notable case involved a patient who experienced severe symptoms following an overdose of nefopam, with blood concentrations exceeding therapeutic levels significantly. This incident underscores the importance of monitoring dosing and understanding the pharmacokinetics of nefopam in clinical settings .
Clinical Application: Multimodal Analgesia
In clinical practice, nefopam is often combined with paracetamol to enhance analgesic efficacy while minimizing opioid use. Studies suggest that this combination can effectively manage postoperative pain without the adverse effects commonly associated with opioids .
Propiedades
Fórmula molecular |
C17H20NO+ |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
(1S)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m0/s1 |
Clave InChI |
RGPDEAGGEXEMMM-KRWDZBQOSA-O |
SMILES |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES isomérico |
C[NH+]1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 |
SMILES canónico |
C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















